1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11BrClNO2. It is a derivative of pyridine and cyclobutane, featuring a bromine atom at the 5-position of the pyridine ring and a carboxylic acid group attached to the cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-pyridine followed by cyclobutane ring formation and subsequent carboxylation. The final step involves the conversion of the free acid to its hydrochloride salt. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity .
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-(5-Chloropyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoropyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride: Similar structure but with a fluorine atom instead of bromine.
1-(5-Iodopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and properties conferred by the bromine atom, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10;/h2-3,6H,1,4-5H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPPMJMVNBZNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=C2)Br)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138531-01-6 |
Source
|
Record name | 1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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